molecular formula C10H11N3O B3360309 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 88751-01-3

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No.: B3360309
CAS No.: 88751-01-3
M. Wt: 189.21 g/mol
InChI Key: ZHGWJYWYGXQQMZ-UHFFFAOYSA-N
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Description

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide typically involves the reaction of 2-amino-8-methylimidazo[1,2-a]pyridine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of 2-chloroacetyl chloride as a reagent, which reacts with 8-methylimidazo[1,2-a]pyridine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to imidazo[1,2-a]pyridine derivatives, including 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: In Vitro Antibacterial Activity

A study evaluated the antibacterial efficacy of several imidazo[1,2-a]pyridine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 0.5 μg/mL, indicating strong antibacterial potential .

CompoundMIC (μg/mL)Target Organism
This compound0.5E. coli
Another derivative0.75S. aureus

Antiparasitic Properties

The compound has also been investigated for its antiparasitic effects, particularly against protozoan parasites such as Leishmania species and Trypanosoma cruzi. These parasites are responsible for diseases like leishmaniasis and Chagas disease.

Case Study: Antileishmanial Activity

In a comparative study, this compound demonstrated significant activity against Leishmania donovani with an EC50 value of 0.9 μM, outperforming standard treatments like miltefosine .

CompoundEC50 (μM)Target Organism
This compound0.9L. donovani
Miltefosine30L. donovani

Insights into Mechanism

The compounds have been shown to induce oxidative stress in target cells, leading to cell death through apoptosis or necrosis pathways . This mechanism is particularly relevant for their effectiveness against drug-resistant strains.

Synthesis and Derivative Development

The synthesis of this compound has been optimized through various methods including Pd-catalyzed carbonylation techniques . Ongoing research focuses on creating derivatives with improved solubility and bioavailability to enhance therapeutic efficacy.

Synthetic Pathways

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs:

  • Pd-Catalyzed Reactions : Utilization of palladium catalysts has improved yields significantly.
  • Modification of Side Chains : Altering the side chains has been shown to enhance pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Shares a similar core structure but lacks the acetamide group.

    8-Methylimidazo[1,2-a]pyridine: Similar structure but without the acetamide substitution.

Uniqueness

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.

Biological Activity

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives, including this compound, have shown promising anticancer activity. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
HeLa25.4Apoptosis induction
MCF-718.6Cell cycle arrest
A54930.1Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by their structural features. Modifications at specific positions on the imidazole or pyridine rings can enhance or diminish their activity.

Key Findings:

  • Substituents at the 8-position (such as methyl groups) generally increase anticancer potency.
  • The presence of electron-withdrawing groups enhances antimicrobial efficacy.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including our compound of interest. The study found that compounds with a methyl group at the 8-position exhibited significantly higher cytotoxicity against breast cancer cells compared to their counterparts without this substitution .

Clinical Trials and Applications

Recent clinical trials have explored the use of imidazo[1,2-a]pyridine derivatives in treating various cancers. One notable trial focused on patients with advanced solid tumors who received a regimen including compounds similar to this compound. Results indicated a favorable safety profile and preliminary signs of efficacy .

Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-2-4-13-6-8(5-9(11)14)12-10(7)13/h2-4,6H,5H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGWJYWYGXQQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519971
Record name 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88751-01-3
Record name 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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